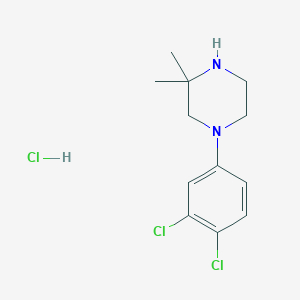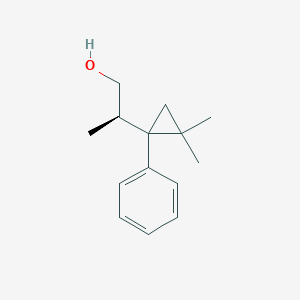
(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “2,2-Dimethyl-1-propanol” can involve various organic reactions . It can be used in the synthesis of surfactants that stabilize reduced graphene oxide (rGO) dispersion . Additionally, it can be used in the transesterification of vegetable oils to produce biodiesel containing branched-chain esters .Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-1-propanol” is represented by the linear formula (CH3)3CCH2OH . The molecular weight is 88.15 . The InChI string is 1S/C5H12O/c1-5(2,3)4-6/h6H,4H2,1-3H3 and the InChI key is KPSSIOMAKSHJJG-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned earlier, “2,2-Dimethyl-1-propanol” can be used in the synthesis of surfactants and in the transesterification of vegetable oils . These reactions involve complex organic chemistry processes.Physical and Chemical Properties Analysis
“2,2-Dimethyl-1-propanol” is a crystalline solid with a boiling point of 113-114 °C and a melting point of 52-56 °C . It has a density of 0.818 g/mL at 25 °C . The vapor pressure is 16 mmHg at 20 °C .Wirkmechanismus
Safety and Hazards
“2,2-Dimethyl-1-propanol” is classified as Acute Tox. 4 Inhalation, Flam. Sol. 1, and STOT SE 3 . It’s hazardous to the respiratory system . The safety pictograms are GHS02 and GHS07, and the signal word is "Danger" . Precautionary statements include P210, P240, P241, P261, P271, P304 + P340 + P312 .
Eigenschaften
IUPAC Name |
(2R)-2-(2,2-dimethyl-1-phenylcyclopropyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-11(9-15)14(10-13(14,2)3)12-7-5-4-6-8-12/h4-8,11,15H,9-10H2,1-3H3/t11-,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLTUJUSOWTSKG-ZSOXZCCMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1(CC1(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1(CC1(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
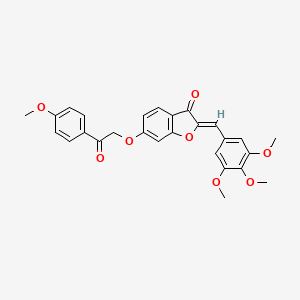
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2808263.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2808264.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carbonitrile](/img/structure/B2808265.png)
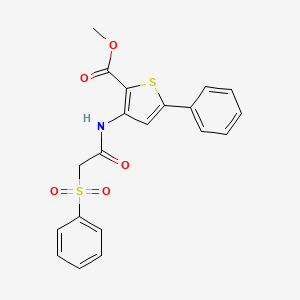
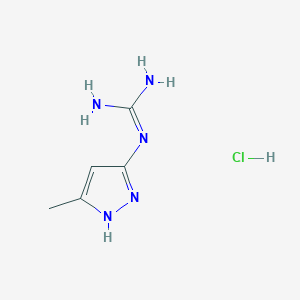
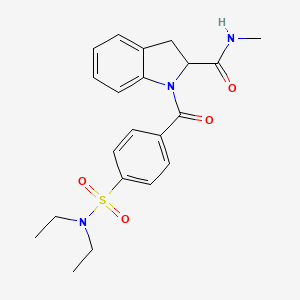


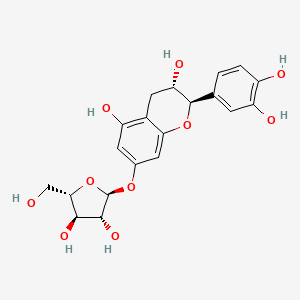
![2-(4-fluorophenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2808276.png)
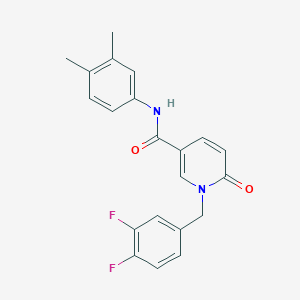
![3-[3-(1,1-Difluoroethyl)-1-bicyclo[1.1.1]pentanyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2808278.png)
